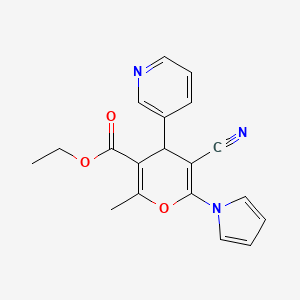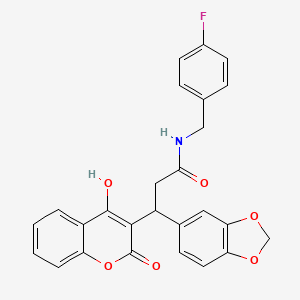
4H-Pyran-3-carboxylic acid, 5-cyano-2-methyl-4-(3-pyridinyl)-6-(1H-pyrrol-1-yl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-3-carboxylic acid, 5-cyano-2-methyl-4-(3-pyridinyl)-6-(1H-pyrrol-1-yl)-, ethyl ester is a complex organic compound that features multiple functional groups, including a pyran ring, a pyridine ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-3-carboxylic acid, 5-cyano-2-methyl-4-(3-pyridinyl)-6-(1H-pyrrol-1-yl)-, ethyl ester typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, pyrrole derivatives, and other organic compounds that can form the pyran ring under specific conditions. Common synthetic routes may involve:
Cyclization reactions: to form the pyran ring.
Nitrile group introduction: through cyanation reactions.
Esterification: to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reactions.
Solvents: that facilitate the reactions.
Temperature and pressure control: to ensure the reactions proceed efficiently.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-3-carboxylic acid, 5-cyano-2-methyl-4-(3-pyridinyl)-6-(1H-pyrrol-1-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it versatile for various organic reactions.
Biology and Medicine
In biology and medicine, derivatives of this compound might exhibit biological activity, making them candidates for drug development. Research could focus on their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
4H-Pyran-3-carboxylic acid derivatives: Compounds with similar pyran ring structures.
Pyridine derivatives: Compounds with similar pyridine ring structures.
Pyrrole derivatives: Compounds with similar pyrrole ring structures.
Uniqueness
The uniqueness of 4H-Pyran-3-carboxylic acid, 5-cyano-2-methyl-4-(3-pyridinyl)-6-(1H-pyrrol-1-yl)-, ethyl ester lies in its combination of multiple functional groups and rings, which can confer unique chemical and biological properties.
properties
Molecular Formula |
C19H17N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 5-cyano-2-methyl-4-pyridin-3-yl-6-pyrrol-1-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C19H17N3O3/c1-3-24-19(23)16-13(2)25-18(22-9-4-5-10-22)15(11-20)17(16)14-7-6-8-21-12-14/h4-10,12,17H,3H2,1-2H3 |
InChI Key |
AAHGSMVOKLFYEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N3C=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]-](/img/structure/B11051638.png)
![3-(2,3-Difluorophenyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051653.png)
![10-(3,4,5-trimethoxyphenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B11051656.png)

![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione](/img/structure/B11051669.png)
![N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051677.png)

![1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11051691.png)
![11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11051695.png)
![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051702.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide](/img/structure/B11051712.png)
![5-[(2-fluorophenoxy)methyl]-2H-tetrazole](/img/structure/B11051739.png)
